

# Application Notes and Protocols for the ContraCon Decontamination Cycle

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## Compound of Interest

Compound Name: *contracon*

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These application notes provide a comprehensive guide to understanding and implementing the **ContraCon** decontamination cycle for CO<sub>2</sub> incubators. The frequency of this automated 90°C moist heat decontamination process is critical for maintaining aseptic conditions in cell culture and other sensitive applications. This document outlines a risk-based approach to determine the optimal decontamination schedule, presents efficacy data, and provides detailed protocols for validation.

## Introduction to the ContraCon Decontamination Cycle

The **ContraCon** decontamination cycle is an automated, high-temperature moist heat process designed to eliminate microbial contaminants within a CO<sub>2</sub> incubator. The cycle typically involves heating the chamber to 90°C in the presence of humidity, which is highly effective at killing bacteria, fungi, and even resistant spores.<sup>[1]</sup> Unlike manual cleaning, the automated process ensures that all internal surfaces are treated, reducing the risk of human error and re-introduction of contaminants.<sup>[1]</sup>

## Determining the Frequency of the ContraCon Decontamination Cycle: A Risk-Based Approach

The optimal frequency for running the **ContraCon** decontamination cycle is not a one-size-fits-all recommendation. It should be determined by a thorough risk assessment of the laboratory's specific conditions and applications. General recommendations for CO2 incubator cleaning and decontamination range from once a month to every six months.<sup>[2][3]</sup> A risk-based approach allows for a more tailored and effective decontamination schedule.

## Risk Assessment Table

To assist in determining the appropriate frequency, a risk assessment should be performed. The following table outlines key risk factors and their corresponding levels. Score each factor based on your laboratory's specific circumstances.

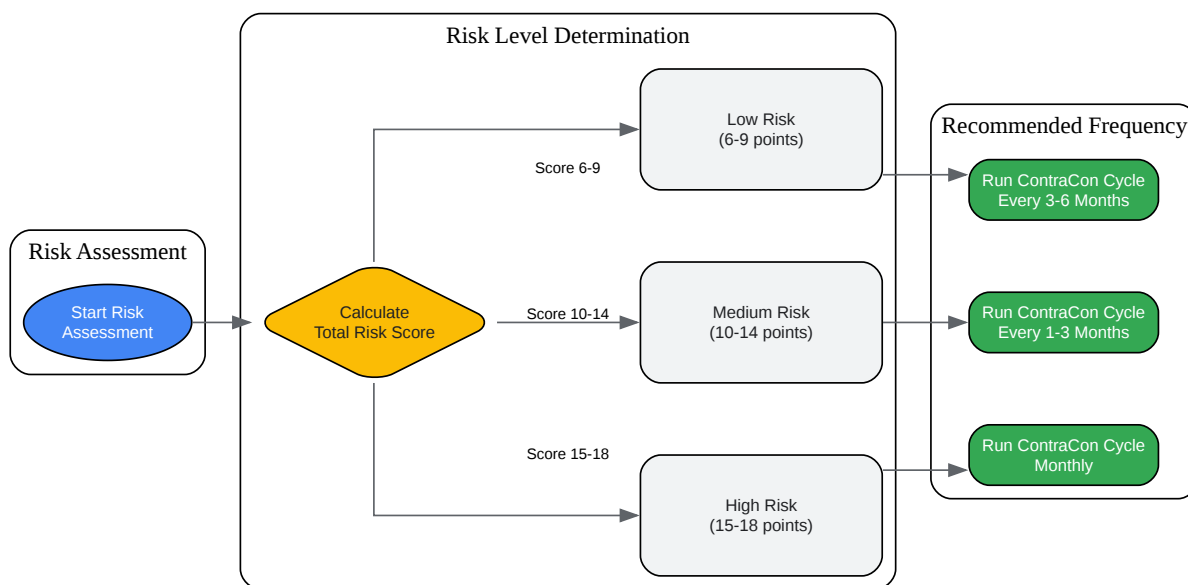
Risk Factor	Low Risk (1 point)	Medium Risk (2 points)	High Risk (3 points)
Usage Frequency	Infrequent use (e.g., < 3 times a week)	Moderate use (e.g., daily by one or two users)	High use (e.g., multiple users, frequent door openings)
Type of Cultures	Established, robust cell lines	Primary cells, sensitive cell lines	Patient-derived samples, stem cells, long-term cultures
Aseptic Technique Proficiency	Experienced personnel with consistent aseptic technique	Mixed experience levels within the lab	Training of new personnel, occasional breaches in technique
Laboratory Environment	Cleanroom or low-traffic, dedicated cell culture suite	Standard laboratory with moderate traffic	High-traffic, multi-purpose laboratory
History of Contamination	No history of contamination in the last 12 months	Occasional, isolated incidents of contamination	Recurrent or widespread contamination issues
Spills and Splatter Potential	Low potential for spills (e.g., handling small volumes)	Moderate potential for spills	High potential for spills (e.g., large volume media changes)

#### Scoring and Recommended Frequency:

- 6-9 points (Low Risk): Run the **ContraCon** cycle every 3 to 6 months.
- 10-14 points (Medium Risk): Run the **ContraCon** cycle every 1 to 3 months.[\[2\]](#)[\[3\]](#)
- 15-18 points (High Risk): Run the **ContraCon** cycle monthly, or more frequently as needed. [\[3\]](#)

## Decision Tree for Decontamination Frequency

The following decision tree provides a visual guide to determining the appropriate frequency for running the **ContraCon** decontamination cycle based on the risk assessment.



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A decision tree to guide the frequency of the **ContraCon** cycle.

## Efficacy of the **ContraCon** Decontamination Cycle

Validation studies have demonstrated the effectiveness of the 90°C moist heat **ContraCon** decontamination cycle against a range of common laboratory contaminants. The high temperature combined with humidity effectively denatures proteins and damages other essential cellular components of microorganisms, leading to their inactivation.[4]

## Quantitative Efficacy Data

The following table summarizes the log reduction of various microorganisms achieved by the **ContraCon** decontamination cycle from validation studies. A log reduction of 6 is equivalent to a 99.9999% reduction in viable organisms.

Microorganism	Type	Log Reduction	Reference
Bacillus atrophaeus	Bacterial Spores	> 4	[4]
Enterococcus faecalis	Vegetative Bacteria	> 6	[4]
Pseudomonas aeruginosa	Vegetative Bacteria	> 6	[4]
Staphylococcus epidermidis	Vegetative Bacteria	> 6	[4]
Aspergillus niger	Fungal Spores	> 4	Thermo Fisher Scientific Data
Saccharomyces cerevisiae	Yeast	> 5	Thermo Fisher Scientific Data

## Experimental Protocols

### Protocol for Running the ContraCon Decontamination Cycle

Materials:

- Sterile, distilled water
- Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

Procedure:

- Remove all cultures and heat-sensitive materials: Transfer all cell cultures, media, and other heat-sensitive items to a backup incubator or a safe location.

- Remove internal components (optional but recommended for thorough cleaning): For a more comprehensive decontamination, remove shelves, shelf supports, and the water pan. Clean these components manually with a suitable laboratory disinfectant and rinse with sterile water.
- Add sterile water: Pour the manufacturer-recommended volume of sterile, distilled water into the incubator's water reservoir or the bottom of the chamber as instructed in the user manual.
- Initiate the **ContraCon** cycle: Close the incubator doors and initiate the decontamination cycle according to the manufacturer's instructions, typically via the control panel.
- Cycle completion: The cycle will run automatically, typically for several hours. Do not open the incubator doors during the cycle.
- Post-cycle procedure: Once the cycle is complete and the incubator has cooled to its set temperature, wipe any remaining moisture from the interior with a sterile, lint-free cloth.
- Re-install components and return cultures: Place the cleaned and sterilized internal components back into the incubator. Allow the incubator's temperature and CO<sub>2</sub> levels to stabilize before returning your cultures.

## Validation Protocol for the ContraCon Decontamination Cycle

This protocol outlines a method to validate the efficacy of the **ContraCon** 90°C moist heat decontamination cycle using biological indicators.

### Materials:

- Biological indicators (BIs) containing spores of a heat-resistant organism (e.g., *Geobacillus stearothermophilus* or *Bacillus atrophaeus*)
- Sterile culture medium appropriate for the BI organism (e.g., Tryptic Soy Broth)
- Sterile containers (e.g., tubes or vials) for incubating the BIs

- Incubator for BI cultivation (set to the appropriate temperature for the BI organism)
- Sterile forceps
- Control BI (not exposed to the decontamination cycle)

Procedure:

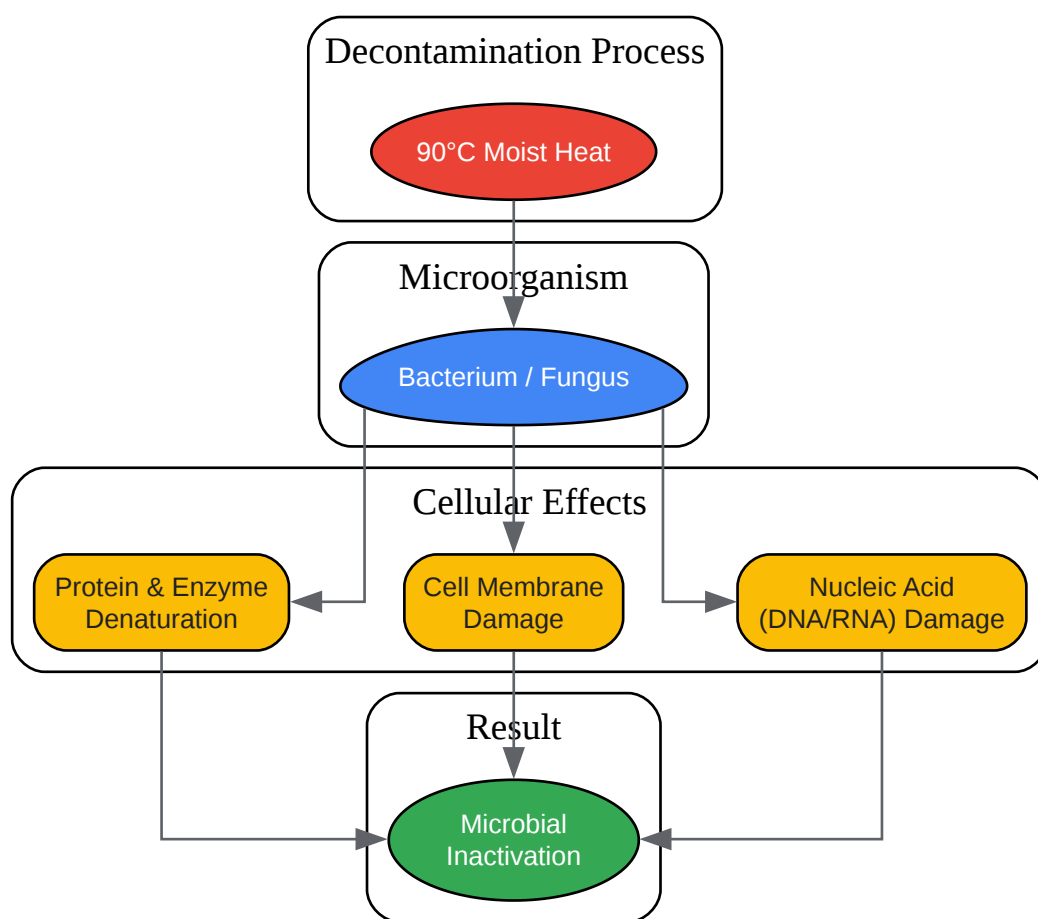
- Preparation:
  - Obtain a sufficient number of BIs to test multiple locations within the incubator. Recommended locations include the center of each shelf, the corners of the incubator, and near the door.
  - Label each BI with its intended location within the incubator.
  - Designate one BI as a positive control; this BI will not be placed inside the incubator during the decontamination cycle.
- Placement of Biological Indicators:
  - Using sterile forceps, place the labeled BIs at the predetermined locations within the empty incubator chamber. Ensure good contact with the surfaces.
- Running the Decontamination Cycle:
  - Follow the protocol for running the **ContraCon** decontamination cycle as described in section 4.1.
- Retrieval and Incubation of Biological Indicators:
  - After the decontamination cycle is complete and the incubator has cooled, use sterile forceps to retrieve all BIs, including the unexposed positive control.
  - Aseptically transfer each BI to a labeled tube containing the appropriate sterile culture medium.

- Incubate the tubes at the temperature recommended by the BI manufacturer for the specified period (typically 24-48 hours).
- Interpretation of Results:
  - Positive Control: The positive control tube should show turbidity (cloudiness), indicating microbial growth. This confirms the viability of the spores on the BIs.
  - Test BIs: The tubes containing the BIs that were exposed to the **ContraCon** cycle should remain clear, with no signs of turbidity. This indicates that the decontamination cycle was successful in killing the bacterial spores.
  - Acceptance Criteria: For a successful validation, the positive control must show growth, and all test BIs must show no growth.

## Mechanism of Moist Heat Decontamination

Moist heat is a highly effective method of sterilization because it efficiently transfers heat energy to microorganisms. This leads to the denaturation and coagulation of essential proteins and enzymes, rendering them non-functional. The presence of water molecules disrupts the hydrogen bonds that maintain the three-dimensional structure of these proteins. Additionally, moist heat can cause damage to the cell membrane and nucleic acids, ultimately leading to cell death.





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The cellular mechanism of moist heat inactivation.

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- To cite this document: BenchChem. [Application Notes and Protocols for the ContraCon Decontamination Cycle]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167394#frequency-of-running-the-contracon-decontamination-cycle]

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